1,5-Dibromocycloocta-1,5-diene
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Overview
Description
1,5-Dibromocycloocta-1,5-diene is an organic compound with the molecular formula C8H10Br2. It is a derivative of cyclooctadiene, where two bromine atoms are substituted at the 1 and 5 positions of the cyclooctadiene ring. This compound is of interest due to its unique structure and reactivity, making it useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dibromocycloocta-1,5-diene can be synthesized through the bromination of 1,5-cyclooctadiene. The reaction typically involves the addition of bromine (Br2) to 1,5-cyclooctadiene in an inert solvent such as chloroform (CHCl3) at low temperatures (around -70°C) to control the reaction rate and prevent over-bromination . The reaction proceeds via a free radical mechanism, where the bromine radicals add to the double bonds of the cyclooctadiene, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and control of reaction conditions. The bromination reaction is carried out in large reactors with precise temperature control to achieve high yields and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1,5-Dibromocycloocta-1,5-diene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as azides, cyanides, or thiols, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to 1,5-cyclooctadiene by using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of this compound can lead to the formation of cyclooctadiene epoxides or other oxygenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3), potassium cyanide (KCN), and thiols (RSH). These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) is used as a reducing agent in anhydrous ether solvents under inert atmosphere conditions.
Oxidation Reactions: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) are used in organic solvents like dichloromethane (CH2Cl2).
Major Products Formed
Substitution Reactions: Formation of azido, cyano, or thiol derivatives of cyclooctadiene.
Reduction Reactions: Formation of 1,5-cyclooctadiene.
Oxidation Reactions: Formation of cyclooctadiene epoxides or other oxygenated derivatives.
Scientific Research Applications
1,5-Dibromocycloocta-1,5-diene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in organometallic chemistry.
Biology: Investigated for its potential use in the development of biologically active compounds and as a building block for drug discovery.
Medicine: Explored for its potential therapeutic applications, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1,5-dibromocycloocta-1,5-diene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms in the compound are highly reactive and can undergo substitution reactions with various nucleophiles. The compound can also participate in cycloaddition reactions, forming new cyclic structures. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
1,5-Dibromocycloocta-1,5-diene can be compared with other similar compounds such as:
1,5-Cyclooctadiene: The parent compound without bromine substitution. It is less reactive compared to this compound.
1,5-Dichlorocycloocta-1,5-diene: Similar structure with chlorine atoms instead of bromine. It has different reactivity and applications due to the difference in halogen atoms.
1,5-Diiodocycloocta-1,5-diene: Contains iodine atoms instead of bromine. It is more reactive due to the larger size and lower bond dissociation energy of iodine.
The uniqueness of this compound lies in its specific reactivity and applications, which are influenced by the presence of bromine atoms.
Properties
IUPAC Name |
1,5-dibromocycloocta-1,5-diene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Br2/c9-7-3-1-4-8(10)6-2-5-7/h3,6H,1-2,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHNJFPKANRXOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CCCC(=C1)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Br2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20778698 |
Source
|
Record name | 1,5-Dibromocycloocta-1,5-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20778698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158834-31-2 |
Source
|
Record name | 1,5-Dibromocycloocta-1,5-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20778698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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